molecular formula C20H32FN3O3S B2895381 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 897618-46-1

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No. B2895381
CAS RN: 897618-46-1
M. Wt: 413.55
InChI Key: HFUPPVYEDRUSBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Development and Characterization of Receptor Antagonists

The design, synthesis, and characterization of a new series of compounds, including those related to the given chemical structure, have led to the discovery of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. Such compounds are valuable for their potential therapeutic applications in conditions where adenosine A2B receptor activity is implicated. A specific compound, PSB-603, was developed as an A2B-specific antagonist, exhibiting high affinity for the human A2B receptor and serving as a pharmacological tool for the selective labeling of human as well as rodent A2B receptors (Borrmann et al., 2009).

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, demonstrating the chemical's versatility in analytical applications. This reagent facilitates sensitive detection of analytes after tagging, highlighting the chemical's role in enhancing analytical methodologies (Hsin‐Lung Wu et al., 1997).

Synthesis and Radiolabeling for PET Studies

An efficient method for piperazine formation was developed, applied to the preparation of fluorophenylpiperazine derivatives, including the synthesis of radiolabeled compounds for positron emission tomography (PET) studies. This research underscores the chemical's utility in creating diagnostic tools for neuroimaging and studying receptor distribution in the brain (Collins et al., 1992).

Antibacterial and Antiproliferative Activities

The synthesis of derivatives and their evaluation for antibacterial and antiproliferative activities highlight the potential of such compounds in developing new therapeutic agents. Novel piperazine derivatives exhibited significant activity against various bacterial strains and human cancer cell lines, suggesting their potential in creating new treatments for infectious diseases and cancer (Qi, 2014).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FN3O3S/c1-3-5-17(6-4-2)20(25)22-11-16-28(26,27)24-14-12-23(13-15-24)19-9-7-18(21)8-10-19/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUPPVYEDRUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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